2-(2,2,2-Trifluoroethoxy)benzaldehyde
Overview
Description
2-(2,2,2-Trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2,2-Trifluoroethoxy)benzaldehyde can be synthesized through the reaction of 2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethoxy)benzoic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 2-(2,2,2-Trifluoroethoxy)acetophenone
- 2-(2,2,2-Trifluoroethoxy)benzoic acid
Uniqueness
2-(2,2,2-Trifluoroethoxy)benzaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWBWWJSOWACTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-43-4 | |
Record name | 2-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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